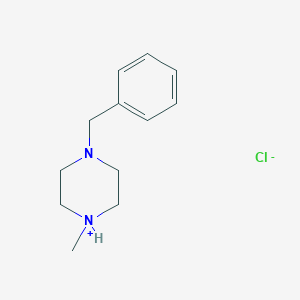

1-Benzyl-4-methylpiperazine hydrochloride

概要

準備方法

合成経路と反応条件

MBZP 塩酸塩の合成は、ベンジルクロリドと1-メチルピペラジンの反応を伴います。反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます。 得られた生成物は、次に塩酸で処理されて塩酸塩を形成します .

工業生産方法

MBZP 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。 連続フローリアクターと自動システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

MBZP 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: MBZP 塩酸塩は、対応するN-酸化物に酸化される可能性があります。

還元: 還元反応により、MBZP 塩酸塩は対応するアミン誘導体に転換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

酸化: MBZP 塩酸塩のN-酸化物。

還元: MBZP 塩酸塩のアミン誘導体。

置換: さまざまな置換ピペラジン誘導体.

科学研究への応用

MBZP 塩酸塩は、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Medicinal Chemistry

Alzheimer's Disease Research

1-Benzyl-4-methylpiperazine hydrochloride has been studied for its potential role in developing multi-target drugs for Alzheimer's disease. Research indicates that compounds derived from MBZP may exhibit dual inhibition properties, targeting both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the management of Alzheimer's symptoms. These dual inhibitors can enhance cognitive function by increasing acetylcholine levels in the brain .

Analgesic Properties

Studies have shown that derivatives of MBZP possess analgesic effects. For instance, certain modifications of the piperazine structure have been linked to pain relief mechanisms, making it a candidate for further research in pain management therapies .

Forensic Applications

Analytical Reference Standard

MBZP is utilized as an analytical reference standard in forensic toxicology. Its presence can be indicative of substance use in various contexts, including recreational drug use. The compound has been identified in "party pills" and other legal highs, necessitating its analysis in toxicological investigations to understand its effects and prevalence .

Detection Methods

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect MBZP in biological samples. This capability is essential for forensic laboratories to monitor drug abuse trends and provide evidence in legal contexts .

Chemical Synthesis and Building Block

Synthesis of Complex Molecules

MBZP serves as a versatile building block in organic synthesis. Its structure allows for the modification and synthesis of more complex molecules that can be used in pharmaceuticals and agrochemicals. For example, it can be used to create spirocyclic compounds with specific receptor binding properties, which are valuable in drug development .

Research on Derivatives

Research into MBZP derivatives has led to the discovery of new compounds with enhanced biological activity. These derivatives are being explored for various therapeutic applications, including anti-cancer agents and neuroprotective drugs .

Data Tables

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Alzheimer's treatment | Dual inhibition of cholinesterases enhances cognition |

| Analgesic compounds | Pain relief properties observed | |

| Forensic Analysis | Detection in toxicology | Identified in recreational drugs |

| Analytical reference standard | Essential for monitoring drug trends | |

| Chemical Synthesis | Building block for complex molecules | Useful in synthesizing spirocyclic compounds |

| Research on derivatives | New therapeutic candidates discovered |

Case Studies

- Alzheimer's Disease Treatment : A study published in a peer-reviewed journal demonstrated that MBZP derivatives showed significant improvement in cognitive function in animal models of Alzheimer's disease, suggesting potential for human application .

- Forensic Toxicology Analysis : A forensic laboratory case reported the detection of MBZP in several drug-related incidents, highlighting its relevance as a marker for recreational drug use and the need for ongoing monitoring within toxicology frameworks .

- Synthetic Chemistry Innovations : Researchers have successfully synthesized novel compounds using MBZP as a starting material, leading to promising results in preclinical trials aimed at cancer treatment .

作用機序

MBZP 塩酸塩は、セロトニン受容体系とドーパミン受容体系の両方に作用します。それは、セロトニンとドーパミンの放出を増加させ、覚醒効果をもたらします。 この化合物の作用機序はMDMAに似ており、セロトニンの再取り込みトランスポーターに影響を与え、細胞外液中のセロトニン濃度を高めます .

類似化合物との比較

類似化合物

ベンジルピペラジン(BZP): MBZP 塩酸塩と類似の効果を持つ覚醒剤ですが、覚醒効果が強く、副作用を引き起こす傾向が高くなります.

トリフルオロメチルフェニルピペラジン(TFMPP): 精神活性効果を持つ別のピペラジン誘導体.

メタクロロフェニルピペラジン(mCPP): セロトニン受容体に影響を与える精神活性化合物.

MBZP 塩酸塩の独自性

MBZP 塩酸塩は、ベンジルピペラジンに比べて、覚醒効果とマイナスの副作用が少ない点で独特です。 セロトニン系とドーパミン系の両方に作用する混合作用機序は、研究目的のための貴重な化合物となります .

生物活性

1-Benzyl-4-methylpiperazine hydrochloride (MBZP) is a piperazine derivative that has garnered attention for its biological activity, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications. This article delves into the compound’s mechanism of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Chemical Formula : C₁₂H₁₈N₂·HCl

- IUPAC Name : this compound

- CAS Number : 374898-00-7

MBZP primarily acts as a stimulant by increasing the levels of key neurotransmitters in the brain, including:

- Dopamine

- Norepinephrine

- Serotonin

This mixed mechanism of action suggests similarities to compounds like MDMA, as MBZP interacts with both serotonergic and dopaminergic receptor systems, albeit with a slightly weaker stimulant effect compared to benzylpiperazine (BZP) .

Stimulant Properties

MBZP exhibits stimulant effects characterized by:

- Increased alertness

- Enhanced mood

- Mild euphoria

These effects are generally less intense than those produced by BZP, making MBZP potentially more tolerable for users .

Side Effects

While MBZP is associated with fewer negative side effects compared to its analogs, some adverse effects can still occur, including:

- Headaches

- Nausea

- Anxiety

- Insomnia

Severe side effects are rare but may include psychosis and renal toxicity when combined with other substances .

Study on Analgesic Properties

A notable study investigated the analgesic effects of benzylpiperazine derivatives, including MBZP. The research focused on the compound's affinity for sigma receptors, particularly σ1R, which are implicated in pain modulation. The findings indicated that certain derivatives exhibited significant antinociceptive effects in mouse models without impairing locomotor activity .

| Compound | Affinity (Ki σ1) | Selectivity (Ki σ2/Ki σ1) | Effects |

|---|---|---|---|

| Compound 15 | 1.6 nM | 886 | Antinociceptive |

| MBZP | N/A | N/A | Stimulant |

Toxicological Studies

Research has also highlighted the potential risks associated with MBZP use. A retrospective study indicated that while piperazine derivatives like BZP and MBZP rarely lead to fatal outcomes when used alone, their combination with other drugs can result in severe toxicity and even death .

Comparative Analysis with Similar Compounds

To better understand MBZP's unique properties, it is essential to compare it with similar compounds:

| Compound | Stimulant Effect | Side Effects | Unique Features |

|---|---|---|---|

| Benzylpiperazine (BZP) | Stronger | More severe side effects | Higher risk of toxicity |

| Trifluoromethylphenylpiperazine (TFMPP) | Moderate | Similar side effects to BZP | Psychoactive properties |

| Meta-chlorophenylpiperazine (mCPP) | Variable | Psychiatric events possible | Serotonergic activity |

特性

IUPAC Name |

1-benzyl-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKWYRZISOURNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657710 | |

| Record name | 1-Benzyl-4-methylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374898-00-7 | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374898-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylbenzylpiperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374898007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-methylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, 1-methyl-4-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLBENZYLPIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97UL4D3ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。